molecular formula C17H19BrN4O2 B10919446 2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10919446
M. Wt: 391.3 g/mol
InChI Key: JYDUJCDGBIMCLO-UHFFFAOYSA-N
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Description

2-AMINO-4-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE: is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromo-substituted pyrazole, a dimethylated chromenone, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL moiety.

    Chromenone Synthesis: The chromenone core is synthesized through a series of reactions starting from a suitable precursor such as 2,2-dimethylchromanone.

    Coupling Reaction: The pyrazole and chromenone intermediates are then coupled together using a suitable coupling agent.

    Introduction of the Cyanide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole moieties.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone ring.

    Substitution: The bromo group in the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms of the chromenone ring.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the bromo group.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Biological Probes: Utilized in the study of biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity and alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL METHANAMINE HYDROCHLORIDE
  • 2,2-DIMETHYLCHROMANONE

Uniqueness

The uniqueness of 2-AMINO-4-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H19BrN4O2

Molecular Weight

391.3 g/mol

IUPAC Name

2-amino-4-(4-bromo-1-ethylpyrazol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C17H19BrN4O2/c1-4-22-8-10(18)15(21-22)13-9(7-19)16(20)24-12-6-17(2,3)5-11(23)14(12)13/h8,13H,4-6,20H2,1-3H3

InChI Key

JYDUJCDGBIMCLO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)Br

Origin of Product

United States

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